(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
2-cyano-3-(1,3-dimethyl-2-oxo-5-benzimidazolyl)-N-(4-methoxyphenyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Scientific Research Applications
Hepatoprotective Activities
Research has identified compounds structurally related to (E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-methoxyphenyl)prop-2-enamide with significant hepatoprotective activities. For example, a study isolated compounds from Tribuli Fructus that demonstrated protective effects against tacrine-induced cytotoxicity in HepG2 cells, indicating potential liver protection properties (Byun et al., 2010).
Antitumor Activity
Another area of application is in antitumor activities. A study synthesized novel pyrimidiopyrazole derivatives, one of which shared a similar structure to this compound. These compounds showed outstanding in vitro antitumor activity against the HepG2 cell line (Fahim et al., 2019).
Synthesis of COMT Inhibitors
The compound is also relevant in the synthesis of catechol-O-methyltransferase (COMT) inhibitors. A study detailed a new synthesis process for entacapone, a COMT inhibitor, using a precursor structurally similar to this compound (Harisha et al., 2015).
Cytotoxicity Studies
Compounds related to this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cells. One study synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Antibacterial Activities
The antimicrobial potential of related compounds has been explored. For example, a study synthesized derivatives with antibacterial activities against various microorganisms, indicating the potential for developing new antimicrobial agents (Shu-jun, 2006).
Properties
Molecular Formula |
C20H18N4O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H18N4O3/c1-23-17-9-4-13(11-18(17)24(2)20(23)26)10-14(12-21)19(25)22-15-5-7-16(27-3)8-6-15/h4-11H,1-3H3,(H,22,25)/b14-10+ |
InChI Key |
ZJBHOPLSPMOUGE-GXDHUFHOSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC)N(C1=O)C |
SMILES |
CN1C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC)N(C1=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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